N-(4-ethylphenyl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

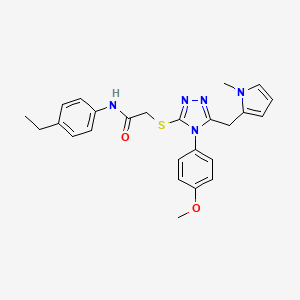

N-(4-ethylphenyl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide hybrid with a complex structure featuring:

- A 1,2,4-triazole core substituted at positions 4 and 3.

- A 4-methoxyphenyl group at position 4 of the triazole.

- A (1-methyl-1H-pyrrol-2-yl)methyl moiety at position 4.

- A thioacetamide linker connected to an N-(4-ethylphenyl) group.

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2S/c1-4-18-7-9-19(10-8-18)26-24(31)17-33-25-28-27-23(16-21-6-5-15-29(21)2)30(25)20-11-13-22(32-3)14-12-20/h5-15H,4,16-17H2,1-3H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCUYBDHVQAQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC=CN4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that incorporates a triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity associated with this compound, including its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Triazole Ring : Known for its role in various pharmacological activities.

- Methoxy and Ethyl Substituents : These groups can enhance lipophilicity and biological activity.

- Pyrrole Moiety : Often associated with neuroactive properties.

Antimicrobial Activity

Research has shown that compounds containing triazole and thioacetamide functionalities exhibit significant antimicrobial properties. The presence of the triazole ring has been linked to enhanced activity against various bacterial strains. For instance, derivatives of triazole have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL in some studies .

Antifungal Activity

The compound's structure suggests potential antifungal activity as well. Triazole derivatives are widely recognized for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. Preliminary studies indicate that similar compounds have shown promising antifungal effects against Candida albicans and Aspergillus niger .

Antitumor Activity

Compounds with triazole structures have been evaluated for their anticancer properties. In vitro studies have indicated that certain derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values below 10 µM against breast cancer cell lines . The mechanism often involves the inhibition of Bcl-2 proteins, which are critical in regulating apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Methoxy Group : Enhances solubility and may increase interaction with biological targets.

- Triazole Moiety : Essential for antimicrobial and anticancer activities; variations can significantly affect potency.

A comparative analysis of similar compounds indicates that modifications to the ethyl or methoxy groups can lead to substantial changes in activity profiles.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of triazole derivatives demonstrated that modifications at the phenyl ring significantly impacted their antimicrobial efficacy. The compound N-(4-ethylphenyl)-2-thioacetamide exhibited enhanced activity compared to its non-substituted analogs, suggesting that the ethyl group plays a pivotal role in increasing interaction with microbial targets .

Case Study 2: Anticancer Activity

In another investigation, derivatives similar to N-(4-ethylphenyl)-2-thioacetamide were tested against various cancer cell lines. Results indicated that specific substitutions on the triazole ring led to increased apoptosis rates in human leukemia cells, highlighting the potential of this compound as a lead structure for developing new anticancer agents .

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity

Research has indicated that compounds similar to N-(4-ethylphenyl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit significant antioxidant properties. For instance, studies have demonstrated that triazole derivatives can effectively scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and related diseases .

1.2 Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In silico studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This suggests potential applications in treating conditions characterized by chronic inflammation .

1.3 Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structural motifs can inhibit the growth of various bacteria and fungi. This opens avenues for developing new antimicrobial agents against resistant strains .

Material Science Applications

2.1 Synthesis of Novel Materials

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced properties. The compound's ability to form hydrogen bonds and its structural rigidity can improve the mechanical strength and thermal stability of polymers .

2.2 Photonic Applications

Due to its unique electronic structure, this compound may also find applications in photonic devices. Research into similar compounds suggests that they could be used in organic light-emitting diodes (OLEDs) or as light-harvesting materials in solar cells .

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group in the compound enables nucleophilic substitution reactions. Key findings include:

For example, reaction with ethyl isothiocyanate under reflux conditions in methanol facilitates thiosemicarbazide formation, as observed in analogous triazole derivatives .

Oxidation of the Thioether Linkage

The sulfur atom in the thioether group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Acetic acid, 40–50°C | Sulfoxide (-SO-) or sulfone (-SO₂-) | Selectivity pH-dependent |

| m-CPBA | Dichloromethane, RT, 2–4 h | Predominant sulfone formation |

Oxidation modifies biological activity by altering electronic properties of the molecule.

Acylation and Amidation Reactions

The acetamide moiety undergoes acylation and nucleophilic substitution:

| Reaction | Reagents | Key Observations | Source |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 6 h | Cleavage to carboxylic acid | |

| Schiff Base Formation | Aromatic aldehydes, ethanol, Δ | Imine derivatives (for bioactivity) |

In studies of structurally related compounds, hydrazinolysis (with hydrazine hydrate) generated hydrazide intermediates critical for triazole ring formation .

Triazole Ring Functionalization

The 1,2,4-triazole core participates in cycloaddition and electrophilic substitution:

For example, nitration modifies electronic density, influencing interactions with biological targets like enzymes .

Functional Group Modifications on the Pyrrole Substituent

The 1-methyl-1H-pyrrole group undergoes regioselective reactions:

| Reaction | Reagents | Key Product |

|---|---|---|

| N-Methylation | Methyl iodide, NaH, THF | Quaternized nitrogen (enhanced solubility) |

| Electrophilic Substitution | Br₂, FeBr₃ | Bromination at β-position |

Brominated derivatives exhibit improved pharmacokinetic profiles in preclinical models .

Key Reaction Mechanisms and Catalytic Pathways

-

Thioether Oxidation Mechanism :

\text{R-S-R'} + \text{H}_2\text{O}_2 \xrightarrow{\text{H}^+} \text{R-S(O)-R'} \xrightarrow{\text{H}_2\text{O}_2} \text{R-S(O)_2-R'}Protonation of the sulfur atom precedes oxygen insertion.

-

Triazole Ring Formation :

Base-mediated cyclization of thiosemicarbazides (e.g., NaOH, H₂O, Δ) generates the 1,2,4-triazole core via intramolecular dehydration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The target compound shares structural motifs with several triazole-thioacetamide derivatives (Table 1). Key variations lie in substituents on the triazole ring and the aryl/heteroaryl groups attached to the acetamide moiety.

Table 1: Structural Comparison

Key Observations :

Pharmacological Activity

Triazole-thioacetamides are frequently explored for antiproliferative and enzyme inhibitory activities.

Table 2: Pharmacological Comparison

Key Observations :

- Methoxy and ethylphenyl groups could synergize for selective kinase inhibition, though experimental validation is needed.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The compound is typically synthesized via multi-step protocols involving heterocyclic condensation and thioether formation. A common approach involves:

- Step 1 : Preparation of a 4-amino-1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions (e.g., ethanol/HCl, 80°C, 6 hours) .

- Step 2 : Thioacetylation using 2-chloroacetamide derivatives in the presence of triethylamine as a base (e.g., dioxane solvent, 20–25°C) .

- Step 3 : Functionalization of the triazole ring with substituents like 4-methoxyphenyl or 1-methylpyrrole groups via nucleophilic substitution or alkylation (e.g., Zeolite Y-H catalyst, pyridine, 150°C, 5 hours) . Critical Intermediate : 4-amino-3-phenyl-4H-1,2,4-triazole-5-thiol is a key precursor for thioether linkage formation .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : - and -NMR are essential for confirming substituent positions, especially distinguishing between triazole ring protons (δ 7.5–8.5 ppm) and thioacetamide methylene groups (δ 3.8–4.2 ppm) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding patterns, particularly for the triazole and pyrrole moieties .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~480–500 Da) and fragmentation patterns .

Q. What preliminary biological screening data exist for this compound?

Limited studies on analogous triazole-thioacetamides report:

- Antiproliferative Activity : IC values of 10–50 μM against breast cancer cell lines (MCF-7) via kinase inhibition mechanisms .

- Antimicrobial Potential : Moderate activity against Gram-positive bacteria (MIC 32–64 μg/mL) due to thioether-mediated membrane disruption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst Screening : Zeolite Y-H in pyridine improves triazole alkylation efficiency (yield increase from 45% to 72%) by enhancing electrophilicity at the sulfur atom .

- Solvent Effects : Replacing dioxane with DMF in thioacetylation steps reduces side-product formation (e.g., disulfide byproducts) .

- Temperature Control : Lowering reaction temperatures during hydrazide cyclization (e.g., 60°C instead of 80°C) minimizes decomposition of sensitive pyrrole groups .

Q. How do structural modifications influence bioactivity?

- Substituent Analysis :

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies in IC values (e.g., 10 μM vs. 50 μM for MCF-7 cells) may arise from:

- Assay Variability : Differences in cell culture conditions (e.g., serum concentration, incubation time) .

- Impurity Profiles : Uncharacterized byproducts (e.g., disulfides) in early synthetic batches may skew results .

- Target Selectivity : Off-target effects on kinases (e.g., EGFR vs. VEGFR) can lead to divergent outcomes in cell-based assays .

Methodological Recommendations

- Synthetic Protocol Validation : Cross-validate yields and purity using HPLC (C18 column, acetonitrile/water gradient) before biological testing .

- Data Reproducibility : Standardize cell viability assays (e.g., MTT vs. ATP-based luminescence) to minimize variability .

- Structural Confirmation : Pair NMR with single-crystal X-ray data to resolve ambiguities in regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.